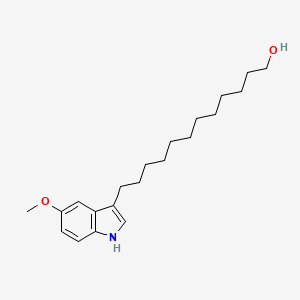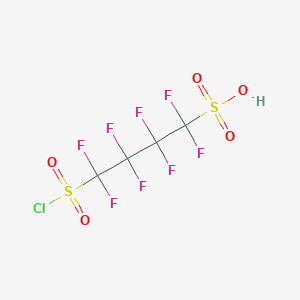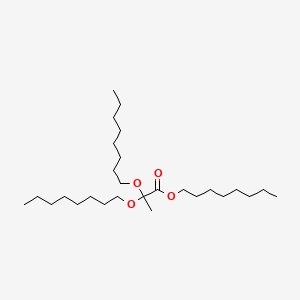
Octyl 2,2-bis(octyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2,2-bis(octyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes two octyloxy groups attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2,2-bis(octyloxy)propanoate typically involves the esterification of propanoic acid with octanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanoic acid+Octanol→Octyl 2,2-bis(octyloxy)propanoate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst, often sulfuric acid, facilitates the removal of water, driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. Large-scale reactors equipped with distillation columns are used to separate the ester product from the reaction mixture. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Octyl 2,2-bis(octyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield propanoic acid and octanol.
Transesterification: The ester can react with another alcohol to form a different ester and octanol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: Propanoic acid and octanol.
Transesterification: A different ester and octanol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Octyl 2,2-bis(octyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Octyl 2,2-bis(octyloxy)propanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the active components, propanoic acid and octanol. These components can then participate in various metabolic pathways, exerting their effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor, used in fragrances and flavorings.
Butyl propanoate: Similar in structure but with a butyl group instead of an octyl group.
Uniqueness
Octyl 2,2-bis(octyloxy)propanoate is unique due to its dual octyloxy groups, which impart specific physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters, such as in the formulation of high-boiling solvents and specialized fragrances.
Properties
CAS No. |
681249-19-4 |
|---|---|
Molecular Formula |
C27H54O4 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
octyl 2,2-dioctoxypropanoate |
InChI |
InChI=1S/C27H54O4/c1-5-8-11-14-17-20-23-29-26(28)27(4,30-24-21-18-15-12-9-6-2)31-25-22-19-16-13-10-7-3/h5-25H2,1-4H3 |
InChI Key |
KBJLMUCLTRGKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)(OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


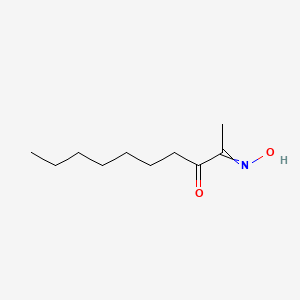
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
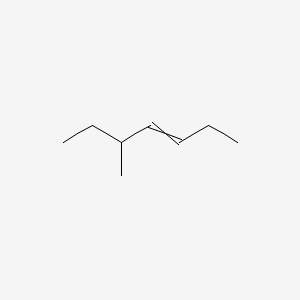
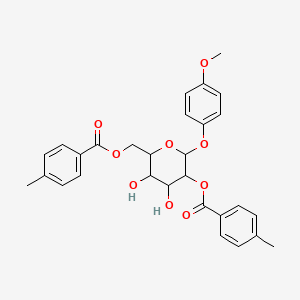
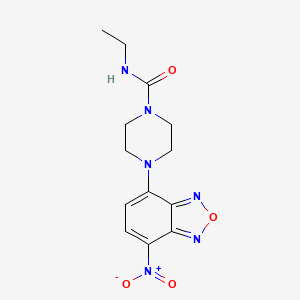

![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
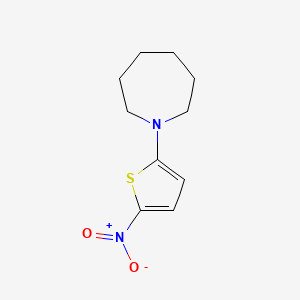
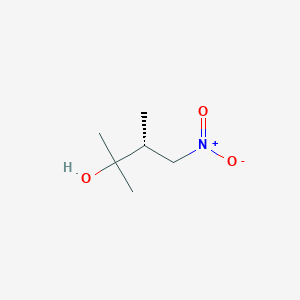
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
